molecular formula C16H10Cl3F3N4O B2827775 3,6-dichloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2(1H)-quinoxalinone CAS No. 303986-14-3

3,6-dichloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2(1H)-quinoxalinone

Cat. No.: B2827775
CAS No.: 303986-14-3
M. Wt: 437.63
InChI Key: IOARIYKAASODPP-UHFFFAOYSA-N
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Description

3,6-dichloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2(1H)-quinoxalinone is a complex organic compound that belongs to the quinoxalinone family. This compound is characterized by its unique structure, which includes multiple halogen atoms and a trifluoromethyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2(1H)-quinoxalinone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized through the condensation of an o-phenylenediamine derivative with a suitable diketone under acidic conditions.

    Introduction of Halogen Atoms: Chlorination reactions are employed to introduce chlorine atoms at specific positions on the quinoxalinone core. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the chlorinated quinoxalinone intermediate.

    Final Functionalization: The trifluoromethyl group is typically introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2(1H)-quinoxalinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoxaline dioxides.

    Reduction: Formation of partially or fully reduced quinoxalinone derivatives.

    Substitution: Formation of various substituted quinoxalinone derivatives depending on the substituent introduced.

Scientific Research Applications

3,6-dichloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2(1H)-quinoxalinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-dichloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2(1H)-quinoxalinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,6-dichloro-2(1H)-quinoxalinone: Lacks the pyridinyl and trifluoromethyl groups.

    3-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2(1H)-quinoxalinone: Lacks one chlorine atom on the quinoxalinone core.

Uniqueness

3,6-dichloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2(1H)-quinoxalinone is unique due to the presence of multiple halogen atoms and a trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its potential as a versatile compound in various research applications.

Properties

IUPAC Name

3,6-dichloro-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3F3N4O/c17-9-1-2-12-11(6-9)25-13(19)15(27)26(12)4-3-23-14-10(18)5-8(7-24-14)16(20,21)22/h1-2,5-7H,3-4H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOARIYKAASODPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(C(=O)N2CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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